propyl 4-(cyanomethoxy)benzoate
Description
Propyl 4-(cyanomethoxy)benzoate is an ester derivative of benzoic acid, featuring a propyl ester group at the para position of the benzene ring and a cyanomethoxy (-OCH₂CN) substituent.
Key properties inferred from analogs include:
- Molecular weight: ~250–350 g/mol (depending on substituents).
- Polarity: Enhanced by the electron-withdrawing cyano group, likely increasing solubility in polar solvents compared to non-cyanated analogs.
- Synthesis: Likely involves nucleophilic substitution or esterification reactions, as seen in the synthesis of ZJ0273, which uses preparative HPLC for purification .
Properties
IUPAC Name |
propyl 4-(cyanomethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-8-16-12(14)10-3-5-11(6-4-10)15-9-7-13/h3-6H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGLRXDWOULCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303416 | |
| Record name | Propyl 4-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243657-96-7 | |
| Record name | Propyl 4-(cyanomethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243657-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 4-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(cyanomethoxy)benzoate typically involves the esterification of 4-(cyanomethoxy)benzoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(cyanomethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanomethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(cyanomethoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of propyl 4-(cyanomethoxy)benzoate involves its interaction with specific molecular targets. The cyanomethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical properties of benzoate esters are highly dependent on substituents. Below is a comparative analysis:
- Polarity and Solubility: The cyano group in this compound increases polarity compared to alkyl- or amino-substituted analogs (e.g., ZJ0273). This may reduce its persistence in lipid-rich environments but enhance water solubility .
Biological Activity
Propyl 4-(cyanomethoxy)benzoate, a compound with the molecular formula , has garnered attention in scientific research due to its potential biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoate moiety and a cyanomethoxy group. Its unique chemical structure may contribute to its varied biological activities, including anti-inflammatory and antioxidant properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. This property is particularly relevant for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
2. Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity can help mitigate damage caused by free radicals, thereby reducing the risk of chronic diseases such as cancer and cardiovascular diseases .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The cyanomethoxy group enhances the compound's reactivity, allowing it to modulate various signaling pathways related to inflammation and oxidative stress .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Laboratory experiments have shown that the compound can significantly reduce the production of inflammatory markers in cultured cells exposed to inflammatory stimuli.
- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound leads to decreased swelling and pain in models of induced arthritis.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Propyl 4-(methoxymethoxy)benzoate | Methoxymethoxy group | Different reactivity patterns |
| Propyl 4-(hydroxymethoxy)benzoate | Hydroxymethoxy group | Varying biological activities due to functional groups |
This compound is distinguished by its cyanomethoxy group, which enhances both its chemical reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
